molecular formula C16H23NO5 B12499176 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate

Cat. No.: B12499176
M. Wt: 309.36 g/mol
InChI Key: XKYTXJUGUROLJK-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate (CAS: 4326-36-7) is a non-natural amino acid derivative with a tert-butoxycarbonyl (Boc)-protected amine, an ethyl ester moiety, and a 4-hydroxyphenyl side chain. Its synthesis typically involves Boc-protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, as exemplified in related fluorophenyl analogues .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-5-21-14(19)13(17-15(20)22-16(2,3)4)10-11-6-8-12(18)9-7-11/h6-9,13,18H,5,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYTXJUGUROLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Critical Reaction Conditions

Data from analogous reactions in the literature highlight optimal parameters:

Reaction Step Solvent Temperature Catalyst/Base Yield Reference
Acyl Chloride Formation CH₂Cl₂, DMF Reflux SOCl₂ 95% (Example D, Source)
Boc Protection DCM RT Et₃N 57–92% (Examples II-12–II-15, Source)
Esterification H₂SO₄/ethanol Reflux H₂SO₄ ~85% (Source)

Analytical Validation

The final product is characterized using:

  • ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm), ethyl ester (δ ~4.1–4.3 ppm), and aromatic protons (δ ~6.7–7.3 ppm).
  • Chiral HPLC : Resolves enantiomers (e.g., Chiralpak IA/IB columns).
  • CI-MS : Molecular ion peaks (e.g., m/z 291 for related compounds).

Industrial-Scale Considerations

  • Purification : Flash chromatography (EtOAc/hexanes) or crystallization to isolate pure product.
  • Cost Efficiency : Avoids expensive reagents like Boc-NH₂; prioritizes Boc₂O for protection.

Research Gaps and Opportunities

  • Stereoselectivity : Limited data on enantiopure synthesis; requires chiral resolution or asymmetric catalysis.
  • Alternative Solvents : Exploring greener solvents (e.g., 2,2,2-trifluoroethanol for pH control in reductive amination).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc group protects the amino functionality during synthetic transformations, allowing for selective reactions at other sites of the molecule. Upon removal of the Boc group, the free amine can participate in further reactions, such as forming peptide bonds in peptide synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate can be elucidated by comparing it to closely related compounds (Table 1). Key differences lie in substituents, protecting groups, and ester moieties, which influence physicochemical properties, reactivity, and biological activity.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituent Variation Protecting Group Ester Moiety Key Properties/Applications Reference(s)
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoate 4-Fluorophenyl Boc Ethyl Enhanced metabolic stability; lower polarity vs. OH
Methyl 2-[(tert-butoxycarbonyl)amino]-3-(3,4-dihydroxyphenyl)propanoate 3,4-Dihydroxyphenyl Boc Methyl Higher hydrophilicity; potential antioxidant activity
tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate Tyrosine side chain (4-hydroxyphenyl) Cbz (benzyloxycarbonyl) tert-Butyl Acid-labile ester; orthogonal protection strategy
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate 4-Chlorophenyl + β-hydroxy group Boc Ethyl Steric hindrance; potential for chiral resolution
Ethyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate Additional acetyl-Cbz group Cbz Ethyl Extended conjugation; modified pharmacokinetics

Electronic and Steric Effects

  • 4-Hydroxyphenyl vs. Halogenated Analogues : The 4-hydroxyphenyl group in the target compound confers electron-donating properties, enhancing hydrogen-bonding capacity compared to electron-withdrawing substituents like fluorine (4-fluorophenyl, ) or chlorine (4-chlorophenyl, ). This difference impacts solubility and interactions with biological targets.
  • Methyl vs. Ethyl Esters: Methyl esters (e.g., methyl 2-[(tert-butoxycarbonyl)amino]-3-(3,4-dihydroxyphenyl)propanoate ) exhibit faster hydrolysis rates under physiological conditions compared to ethyl esters, influencing drug release profiles.

Protecting Group Strategies

  • Boc vs. Cbz: The Boc group (tert-butoxycarbonyl) in the target compound is stable under basic conditions but cleaved under acidic conditions, whereas the Cbz (benzyloxycarbonyl) group in tert-butyl ((benzyloxy)carbonyl)-L-tyrosinate is removed via hydrogenolysis. This orthogonal protection is critical for sequential peptide synthesis.

Biological Activity

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate, with the CAS number 72594-77-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C16H23NO5
  • Molar Mass : 305.36 g/mol
  • Physical Appearance : White to yellow solid
  • Storage Conditions : Should be kept in a dark, dry place at room temperature.

This compound exhibits biological activity primarily through its interactions with various biological pathways. The presence of the hydroxyphenyl group suggests potential antioxidant properties, while the tert-butoxycarbonyl (Boc) moiety may influence its pharmacokinetics and bioavailability.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. The hydroxyphenyl group is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is critical in preventing cellular damage and has implications in diseases associated with oxidative stress.

Enzyme Inhibition

Studies have shown that related compounds can inhibit various enzymes, including those involved in metabolic pathways. For instance, the inhibition of histone deacetylases (HDACs) has been noted in structurally similar compounds, which could suggest a potential mechanism for this compound as a modulator of gene expression through epigenetic mechanisms.

Case Studies and Research Findings

  • Inhibition of HDACs : A study on similar amino acid derivatives reported IC50 values ranging from 14 to 67 nM against HDAC1–3, indicating significant inhibitory potential. This suggests that this compound may have similar effects on HDAC activity, contributing to its anti-cancer properties .
  • Antimicrobial Activity : In vitro assays have demonstrated that compounds with similar structures exhibit antimicrobial properties. The ability to inhibit bacterial growth could be attributed to their interaction with bacterial cell membranes or metabolic pathways .
  • Neuroprotective Effects : Given the antioxidant properties associated with hydroxyphenyl groups, there is potential for neuroprotective effects against neurodegenerative diseases. Research into related compounds has shown protective effects on neuronal cells under oxidative stress conditions .

Comparative Analysis of Biological Activities

PropertyThis compoundSimilar Compounds
Antioxidant ActivityPotential due to hydroxyphenyl groupConfirmed in various studies
HDAC InhibitionPossible based on structural similarityIC50 values between 14-67 nM
Antimicrobial ActivitySuggested but requires further validationDocumented in several studies
Neuroprotective EffectsPotentially protective against oxidative stressObserved in related compounds

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